

The Oral Pharmacokinetics of S55746: A Technical Overview

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Compound of Interest

Compound Name: **s55746**

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Abstract

S55746 (also known as BCL201) is a potent and selective, orally active inhibitor of the B-cell lymphoma 2 (BCL-2) protein.^{[1][2]} Developed as a BH3 mimetic, **S55746** was investigated for its potential in treating hematological malignancies.^{[3][4]} This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic data for oral **S55746**. It includes a summary of its mechanism of action, preclinical efficacy, and findings from early-phase clinical trials. While specific quantitative pharmacokinetic parameters are not publicly available, this document synthesizes the existing information to provide a thorough understanding for researchers and drug development professionals.

Introduction

The BCL-2 protein is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a common mechanism for survival and chemoresistance in various cancers, particularly hematological malignancies.^[3] **S55746** was designed as a selective inhibitor of BCL-2, with the aim of restoring the natural process of apoptosis in cancer cells.^{[2][5]} Preclinical studies demonstrated its oral activity and anti-tumor efficacy in xenograft models.^{[1][4]} A first-in-human, phase 1 dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of orally administered **S55746**.^[6] However, the development of the oral formulation of **S55746** was discontinued.^[4] This guide consolidates the available information

on the oral pharmacokinetics of **S55746** to inform future research in the field of BCL-2 inhibition.

Mechanism of Action

S55746 is a BH3 mimetic that selectively binds to the BH3-binding groove of the anti-apoptotic protein BCL-2.^[3] This binding displaces pro-apoptotic proteins, such as BIM, leading to the activation of BAX and BAK. The subsequent oligomerization of BAX and BAK on the outer mitochondrial membrane results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately leading to apoptotic cell death.

Figure 1: S55746 Mechanism of Action.

Preclinical Pharmacokinetics and Efficacy

S55746 demonstrated oral activity and anti-tumor efficacy in preclinical xenograft models of hematological malignancies.

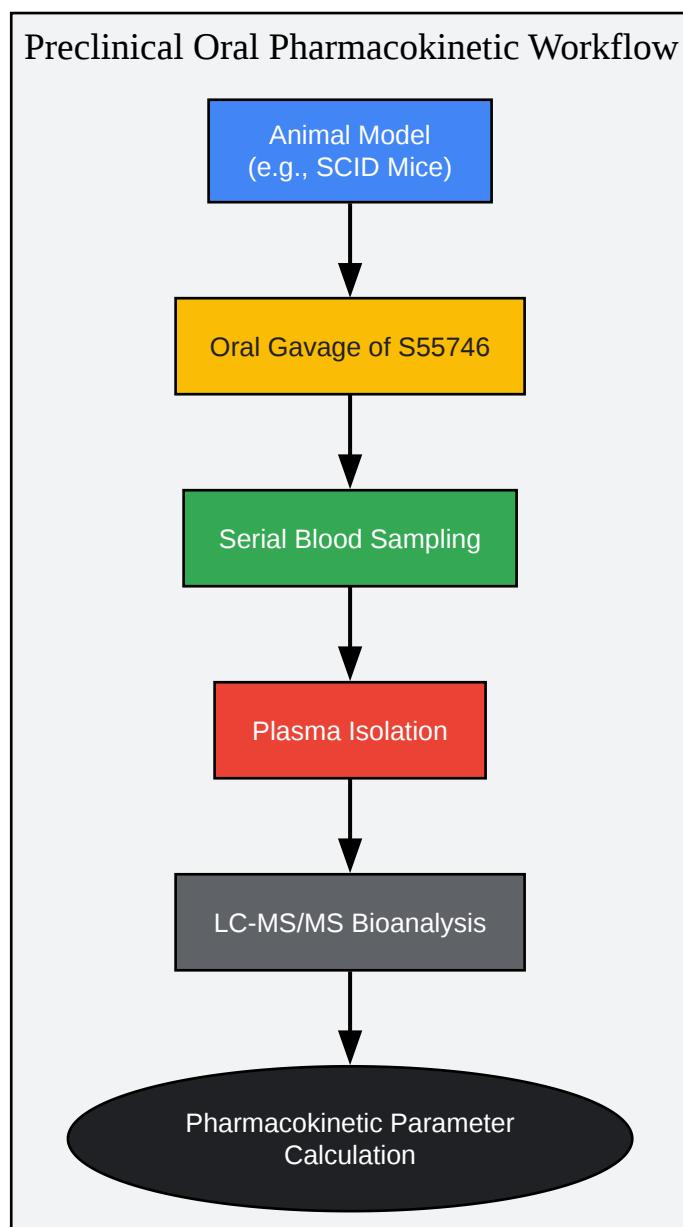
Data Presentation

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability have not been detailed in the available literature, the following table summarizes the preclinical studies conducted with oral **S55746**.

Parameter	RS4;11 Xenograft Model	Toledo Xenograft Model
Species	SCID Mice	SCID Mice
Cell Line	Human B-cell precursor leukemia	Human diffuse large B-cell lymphoma
Dose Levels (Oral)	25, 50, 100 mg/kg	200, 300 mg/kg
Dosing Frequency	Daily	Five times a week for 3 weeks
Observed Effects	Dose-dependent tumor growth inhibition. Increased caspase-3 activity in tumor xenografts. ^[1] ^[7]	Significant tumor growth inhibition. ^[1] ^[7]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **S55746** are not publicly available. However, based on standard practices for such preclinical studies, the following methodologies were likely employed.



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Figure 2: Likely Preclinical Oral PK Workflow.

- Animal Models: Studies were conducted in female SCID (Severe Combined Immunodeficient) mice, which are commonly used for establishing tumor xenografts.[7]
- Tumor Implantation: Human hematological cancer cell lines, such as RS4;11 and Toledo, were likely implanted subcutaneously into the flanks of the mice.[1]
- Drug Formulation and Administration: **S55746** was likely formulated as a suspension or solution in a suitable vehicle for oral administration. The drug was administered via oral gavage, a standard method for precise oral dosing in rodents.[3][5][8][9][10]
- Pharmacokinetic Sampling: For pharmacokinetic analysis, blood samples would have been collected at various time points after a single oral dose. This typically involves sparse sampling in mice, where different subsets of animals are sampled at each time point.
- Bioanalytical Method: The concentration of **S55746** in plasma samples would have been determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is the standard for quantitative analysis of small molecules in biological matrices due to its sensitivity and specificity.

Clinical Pharmacokinetics

A first-in-human, phase 1, open-label, dose-escalation study (NCT02920697) was conducted to evaluate the safety, tolerability, and pharmacokinetics of oral **S55746** in patients with relapsed or refractory chronic lymphocytic leukemia and B-cell non-Hodgkin lymphoma.[11]

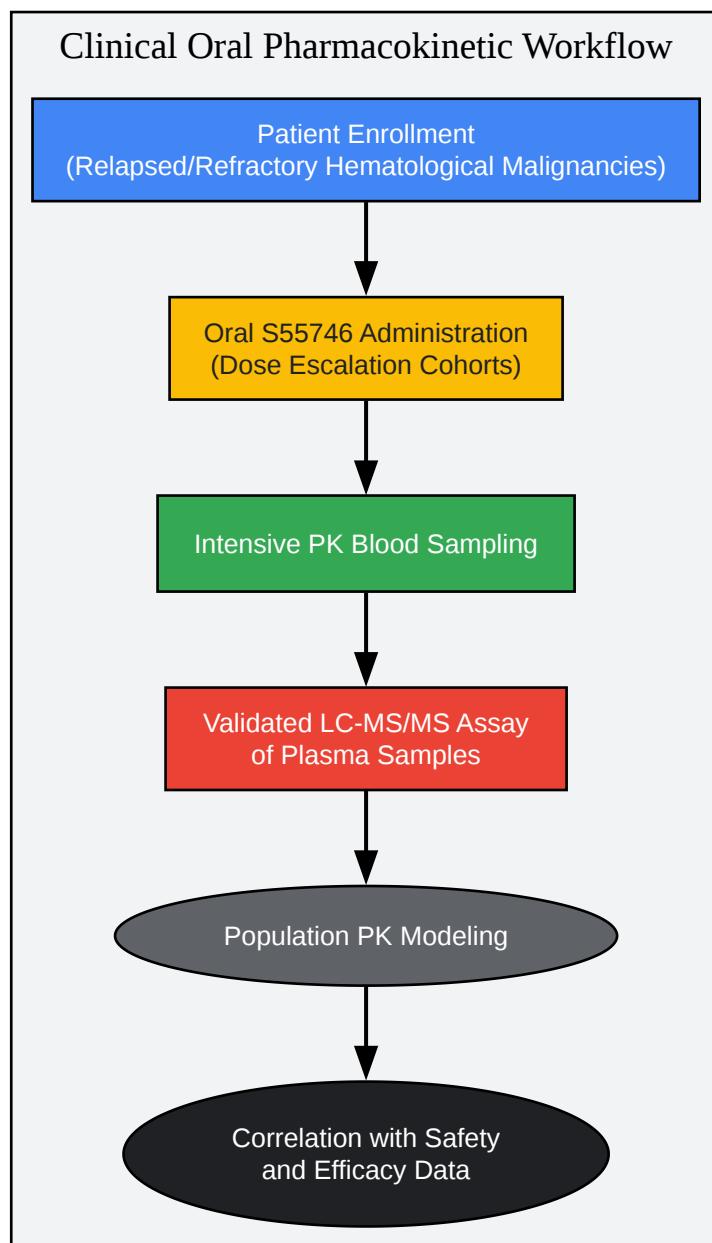
Data Presentation

Specific pharmacokinetic data from the clinical trial have not been published in detail. The available information is summarized below.

Parameter	Phase 1 Clinical Trial (NCT02920697)
Patient Population	Relapsed or refractory CLL and B-cell NHL
Dose Levels (Oral)	Dose escalation from 50 to 1500 mg
Dosing Regimen	Once daily
Key Findings	Pharmacokinetic analysis showed an increase in AUC and Cmax with food intake. The oral form of the drug was not deemed viable for further development. [4] [6]

Experimental Protocols

The clinical trial protocol would have included the following key elements for pharmacokinetic assessment.



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Figure 3: Typical Clinical Oral PK Workflow.

- Study Design: A dose-escalation design was used to determine the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D).[\[11\]](#)
- Pharmacokinetic Sampling: Intensive blood sampling was likely performed on specific days of the treatment cycles (e.g., Cycle 1 Day 1 and at steady state) to characterize the single-dose and multiple-dose pharmacokinetics of **S55746**.

- Bioanalytical Method: A validated LC-MS/MS method would have been used to quantify **S55746** concentrations in patient plasma samples.
- Food Effect Assessment: The effect of food on the pharmacokinetics of **S55746** was evaluated, with some patients receiving the drug in a fasting state and others in a fed state. [\[4\]](#)

Discussion and Conclusion

S55746 is an orally active, selective BCL-2 inhibitor that demonstrated promising anti-tumor activity in preclinical models of hematological malignancies.[\[1\]](#)[\[4\]](#) However, despite its oral bioavailability, the development of the oral formulation of **S55746** was halted following a phase 1 clinical trial.[\[4\]](#) The publicly available data indicates a food effect, with increased exposure when administered with food.[\[6\]](#) The precise reasons for the discontinuation of the oral formulation, which could be related to factors such as high pharmacokinetic variability, low bioavailability, an unfavorable food effect, or other formulation challenges, have not been detailed in the available literature.

This technical guide has synthesized the currently accessible information on the oral pharmacokinetics of **S55746**. While a complete pharmacokinetic profile with specific parameters is not available, the provided data on its mechanism of action, preclinical efficacy, and clinical development context offers valuable insights for researchers in the field of apoptosis and BCL-2 targeted therapies. The challenges encountered with the oral formulation of **S55746** underscore the complexities of oral drug development, particularly for compounds that may have solubility or permeability limitations. Future research in this area will benefit from a detailed understanding of the physicochemical and pharmacokinetic properties that govern the oral absorption and disposition of BCL-2 inhibitors.

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